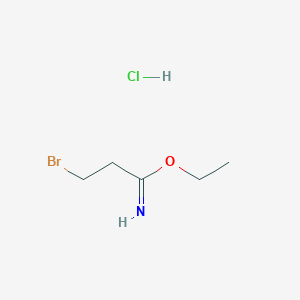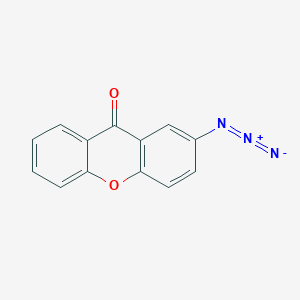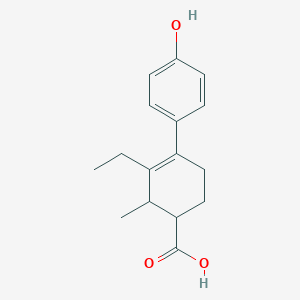
5,5'-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is a compound that belongs to the class of oxathiazoles. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two oxathiazole rings connected by an ethane-1,2-diyl linker, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing thiourea and an appropriate dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxathiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxathiazole rings into thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxathiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted oxathiazoles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets. The oxathiazole rings can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes, which can influence cellular pathways and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde : A compound with similar structural features but different functional groups, used in the synthesis of covalent organic frameworks.
- Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate) : Another compound with an ethane-1,2-diyl linker but different ring structures, used in materials science.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is unique due to its oxathiazole rings, which impart specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its structural versatility make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
17452-76-5 |
|---|---|
Molekularformel |
C6H4N2O4S2 |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
5-[2-(2-oxo-1,3,4-oxathiazol-5-yl)ethyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C6H4N2O4S2/c9-5-11-3(7-13-5)1-2-4-8-14-6(10)12-4/h1-2H2 |
InChI-Schlüssel |
ZWDQVAYATKWHHM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=NSC(=O)O1)C2=NSC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


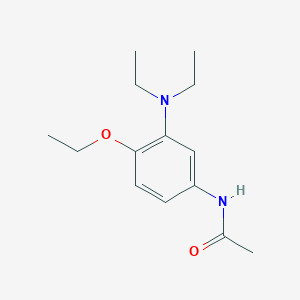
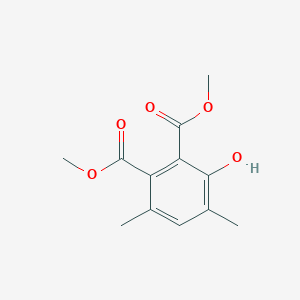

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
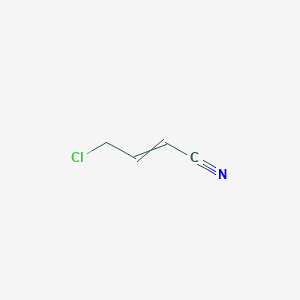

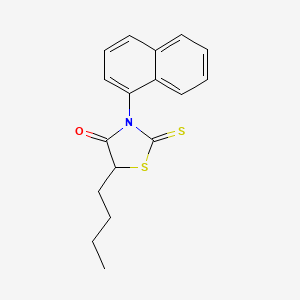
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
